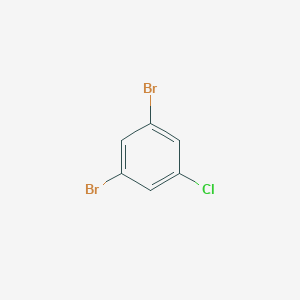

1,3-Dibrom-5-chlorbenzol

Übersicht

Beschreibung

1,3-Dibromo-5-chlorobenzene is an aromatic compound with the molecular formula C6H3Br2Cl. It is a white to light yellow crystalline powder and belongs to the class of halogenated benzenes. This compound is significant in various chemical syntheses and industrial applications due to its unique reactivity and properties .

Wissenschaftliche Forschungsanwendungen

1,3-Dibromo-5-chlorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

Biology and Medicine: The compound serves as an intermediate in the synthesis of pharmaceuticals and biologically active molecules.

Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals

Wirkmechanismus

Target of Action

1,3-Dibromo-5-chlorobenzene is a significant chemical intermediate and pharmaceutical precursor. It is used in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs as antimitotic agents . The primary targets of these agents are the microtubules in cells, which play a crucial role in cell division.

Action Environment

The action, efficacy, and stability of 1,3-Dibromo-5-chlorobenzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or biological molecules. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dichlorobenzene using bromine in the presence of a catalyst. Another method includes the reaction of 1,3,5-tribromobenzene with a chlorinating agent such as hexachloroethane under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 1,3-dibromo-5-chlorobenzene typically involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dibromo-5-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation and reduction can produce different brominated or chlorinated derivatives .

Vergleich Mit ähnlichen Verbindungen

- 1,3-Dibromo-2-chlorobenzene

- 1,3-Dibromo-4-chlorobenzene

- 1,3-Dichloro-5-bromobenzene

Comparison: 1,3-Dibromo-5-chlorobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in certain synthetic routes and industrial processes .

Biologische Aktivität

1,3-Dibromo-5-chlorobenzene (DBCB) is an organobromine compound with significant relevance in organic synthesis and biological research. Its chemical structure includes two bromine atoms and one chlorine atom attached to a benzene ring, contributing to its unique reactivity and biological interactions.

- IUPAC Name : 1,3-dibromo-5-chlorobenzene

- CAS Number : 14862-52-3

- Molecular Formula : C6H3Br2Cl

- Molecular Weight : 270.35 g/mol

- Melting Point : 95°C to 98°C

- Boiling Point : 256°C

- Solubility : Soluble in toluene .

Biological Activity

1,3-Dibromo-5-chlorobenzene exhibits various biological activities that are of interest in medicinal chemistry and toxicology. Below is a summary of its notable biological effects:

Antimitotic Activity

DBCB has been identified as a precursor in the synthesis of compounds with antimitotic properties, particularly in the development of 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs. These derivatives are being explored for their potential use in cancer treatment due to their ability to inhibit cell division .

Toxicological Studies

Research indicates that DBCB can exhibit cytotoxic effects on certain cell lines. In studies involving human lung carcinoma cells (A549), DBCB demonstrated significant cytotoxicity, leading to cell death at varying concentrations. This suggests a potential for DBCB as a lead compound in developing anticancer agents .

Environmental Impact

DBCB is also studied for its environmental persistence and potential toxicity to aquatic organisms. It has been classified under substances that may pose ecological risks due to its brominated structure, which can affect marine life through bioaccumulation .

Synthesis of Indazole Derivatives

A study focused on the reaction of DBCB with methyl hydrazine has shown promising results in synthesizing 2H-indazoles. These compounds are noted for their pharmacological properties, including anti-inflammatory and anticancer activities. The reaction conditions and yields were optimized, indicating that DBCB serves as an effective starting material for complex organic synthesis .

Cytotoxicity Assays

In vitro assays assessing the cytotoxic effects of DBCB on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The IC50 values varied significantly among different cell lines, highlighting the need for further investigation into its mechanism of action and potential therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H3Br2Cl |

| Molecular Weight | 270.35 g/mol |

| Melting Point | 95°C - 98°C |

| Boiling Point | 256°C |

| Solubility | Soluble in Toluene |

| Biological Activity | Effect/Outcome |

|---|---|

| Antimitotic | Precursor for antimitotic compounds |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Environmental Toxicity | Potential risks to aquatic life |

Eigenschaften

IUPAC Name |

1,3-dibromo-5-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKCOUREFBNNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164036 | |

| Record name | Benzene, 1,3-dibromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14862-52-3 | |

| Record name | Benzene, 1,3-dibromo-5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014862523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dibromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-5-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-Dibromo-5-chlorobenzene enhance the efficiency of organic solar cells?

A: 1,3-Dibromo-5-chlorobenzene acts as a solid additive in the active layer of organic solar cells, specifically those utilizing a bulk heterojunction (BHJ) architecture. [, ] Its primary role is to optimize the phase separation between the electron-donating polymer and the electron-accepting material. [, ] This optimization leads to several beneficial effects:

- Improved Phase Segregation: 1,3-Dibromo-5-chlorobenzene helps to control the miscibility of the donor and acceptor materials, promoting the formation of a more ideal nanoscale interpenetrating network within the BHJ. [] This optimized morphology facilitates efficient exciton dissociation and charge transport. [, ]

- Enhanced Charge Transport and Collection: The improved phase segregation, with well-defined donor and acceptor domains, minimizes charge recombination losses and allows for more efficient charge transport to the respective electrodes. [, ]

- Reduced Trap-Assisted Recombination: By influencing the arrangement of molecules within the BHJ, 1,3-Dibromo-5-chlorobenzene can contribute to a reduction in charge trapping sites, further enhancing charge collection efficiency. []

Q2: What structural characteristics of 1,3-Dibromo-5-chlorobenzene are relevant to its function in organic solar cells?

A2: While 1,3-Dibromo-5-chlorobenzene possesses a relatively simple structure, its properties are crucial for its function in organic solar cells:

- Volatility: This compound is volatile, meaning it can be easily removed during the thermal annealing process commonly employed in organic solar cell fabrication. This volatility is essential to prevent it from remaining in the active layer and potentially hindering device performance. [, ]

- Interaction with Active Layer Components: The specific interactions of 1,3-Dibromo-5-chlorobenzene with the donor and acceptor materials in the BHJ are crucial. Research suggests that its compatibility and interactions can differ depending on the specific materials used, highlighting the need for tailored additive selection for different organic solar cell systems. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.